molecular formula C12H11N3O4 B1518792 ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1087792-66-2

ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1518792
CAS No.: 1087792-66-2
M. Wt: 261.23 g/mol
InChI Key: DYINSXCFGQLYKL-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrazolo[4,3-e]pyrimidine class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Thioglycoside derivatives

Uniqueness: Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its unique structural features and diverse applications. While similar compounds may share some structural similarities, the specific arrangement of atoms in this compound gives it distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-18-11(16)8-6-14-15-9-7(5-13-10(8)15)3-4-19-12(9)17/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINSXCFGQLYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC3=C(N2N=C1)C(=O)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate

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